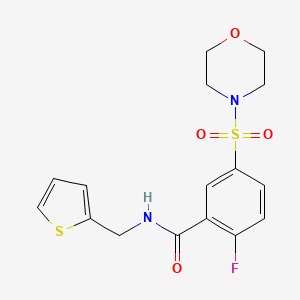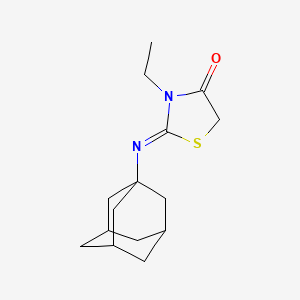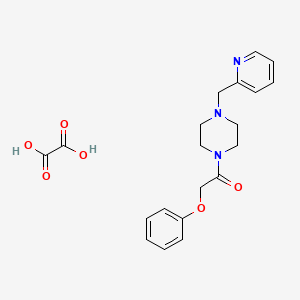
2-fluoro-5-(4-morpholinylsulfonyl)-N-(2-thienylmethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-fluoro-5-(4-morpholinylsulfonyl)-N-(2-thienylmethyl)benzamide, also known as PFI-3, is a small molecule inhibitor that targets the histone methyltransferase SETD7. This compound has shown promising results in preclinical studies and has the potential to be developed into a therapeutic agent for various diseases.
Mécanisme D'action
2-fluoro-5-(4-morpholinylsulfonyl)-N-(2-thienylmethyl)benzamide inhibits the histone methyltransferase SETD7 by binding to its active site. This prevents SETD7 from methylating its target proteins, which results in changes in gene expression and cellular function.
Biochemical and physiological effects:
2-fluoro-5-(4-morpholinylsulfonyl)-N-(2-thienylmethyl)benzamide has been shown to have several biochemical and physiological effects. For example, 2-fluoro-5-(4-morpholinylsulfonyl)-N-(2-thienylmethyl)benzamide has been shown to reduce the levels of histone H3 lysine 4 trimethylation in breast cancer cells. In addition, 2-fluoro-5-(4-morpholinylsulfonyl)-N-(2-thienylmethyl)benzamide has been shown to reduce the levels of inflammatory cytokines in a mouse model of rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-fluoro-5-(4-morpholinylsulfonyl)-N-(2-thienylmethyl)benzamide in lab experiments is that it specifically targets SETD7, which allows researchers to investigate the role of this enzyme in various diseases. However, one limitation of using 2-fluoro-5-(4-morpholinylsulfonyl)-N-(2-thienylmethyl)benzamide is that it may have off-target effects, which could complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the use of 2-fluoro-5-(4-morpholinylsulfonyl)-N-(2-thienylmethyl)benzamide in scientific research. For example, 2-fluoro-5-(4-morpholinylsulfonyl)-N-(2-thienylmethyl)benzamide could be used to investigate the role of SETD7 in other types of cancer, such as prostate cancer or lung cancer. In addition, 2-fluoro-5-(4-morpholinylsulfonyl)-N-(2-thienylmethyl)benzamide could be used to investigate the role of SETD7 in other diseases, such as diabetes or cardiovascular disease. Finally, 2-fluoro-5-(4-morpholinylsulfonyl)-N-(2-thienylmethyl)benzamide could be used as a starting point for the development of more potent and selective SETD7 inhibitors.
Méthodes De Synthèse
The synthesis of 2-fluoro-5-(4-morpholinylsulfonyl)-N-(2-thienylmethyl)benzamide involves several steps, including the reaction of 2-fluoro-5-nitrobenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with morpholine and thienylmethylamine to yield 2-fluoro-5-(4-morpholinylsulfonyl)-N-(2-thienylmethyl)benzamide.
Applications De Recherche Scientifique
2-fluoro-5-(4-morpholinylsulfonyl)-N-(2-thienylmethyl)benzamide has been used in various scientific research studies to investigate the role of SETD7 in various diseases. For example, 2-fluoro-5-(4-morpholinylsulfonyl)-N-(2-thienylmethyl)benzamide has been shown to inhibit the growth of breast cancer cells by downregulating the expression of the oncogene c-Myc. In addition, 2-fluoro-5-(4-morpholinylsulfonyl)-N-(2-thienylmethyl)benzamide has been shown to reduce the severity of inflammation in a mouse model of rheumatoid arthritis.
Propriétés
IUPAC Name |
2-fluoro-5-morpholin-4-ylsulfonyl-N-(thiophen-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O4S2/c17-15-4-3-13(25(21,22)19-5-7-23-8-6-19)10-14(15)16(20)18-11-12-2-1-9-24-12/h1-4,9-10H,5-8,11H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRBHXWNGSMJXEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)F)C(=O)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-5-(morpholine-4-sulfonyl)-N-[(thiophen-2-YL)methyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-({2-[(2-chlorobenzoyl)amino]-3-phenylacryloyl}amino)butanoic acid](/img/structure/B4961339.png)
![3-allyl-5-{4-[3-(3,5-dimethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4961344.png)


![4-(4-methoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B4961364.png)
![N-{2-[(4-fluoro-2-methylphenyl)amino]-2-oxoethyl}-2-methylbenzamide](/img/structure/B4961368.png)

![N-{1-[3-(trifluoromethyl)benzyl]-1H-1,2,4-triazol-3-yl}benzenesulfonamide](/img/structure/B4961384.png)
![8-methoxy-N,4-dimethyl-N-[2-(2-pyridinyl)ethyl]-2-quinolinamine](/img/structure/B4961390.png)
![2-(2-furylmethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole](/img/structure/B4961399.png)

![2-{[4-allyl-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-bromo-2-methylphenyl)acetamide](/img/structure/B4961428.png)
![2-{[5-(acetylamino)-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-(4-acetylphenyl)acetamide](/img/structure/B4961429.png)
![1-(2-fluorophenyl)-4-[1-(2-phenylethyl)-4-piperidinyl]piperazine](/img/structure/B4961430.png)